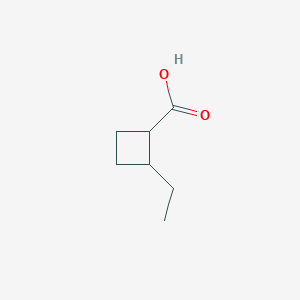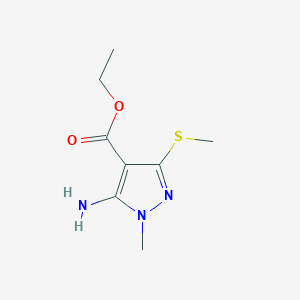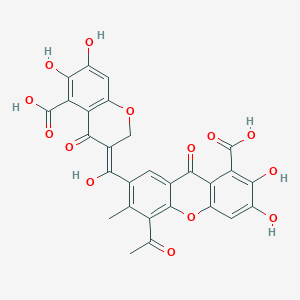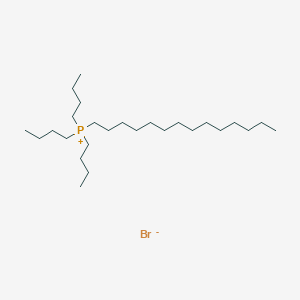![molecular formula C5H9NO2S B3322733 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide CAS No. 1520084-21-2](/img/structure/B3322733.png)
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Overview
Description
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide is a chemical compound with the formula C5H9NO2S . It is a derivative of 3-azabicyclo[3.1.1]heptanes .
Synthesis Analysis
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . This synthesis method was also used to incorporate the core into the structure of the antihistamine drug Rupatidine instead of the pyridine ring .Molecular Structure Analysis
The molecular structure of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide contains a total of 19 bonds; 10 non-H bonds, 2 multiple bonds, 2 double bonds, 1 four-membered ring, 2 six-membered rings, 1 secondary amine (aliphatic), 1 sulfone, and 1 Azetidine .Chemical Reactions Analysis
The chemical reactions involving 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide are primarily centered around its synthesis. The reduction of spirocyclic oxetanyl nitriles is a key step in the synthesis of 3-azabicyclo[3.1.1]heptanes .Scientific Research Applications
Bioisosteres in Drug Design
The 3-azabicyclo[3.1.1]heptanes, to which the compound belongs, have been studied for their properties as saturated isosteres . They have been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .
Synthesis of Antihistamine Drugs
The compound has been used in the synthesis of antihistamine drugs . For instance, it has been incorporated into the structure of the antihistamine drug Rupatidine .
High-Energy Density Compounds (HEDCs)
A computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives, including the compound , has been conducted for new high-energy density compounds with low impact sensitivity .
Pharmaceutical Intermediates
The compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .
Research on Heteroatom-Substituted Bicycloalkanes
Given the current interest in heteroatom-substituted bicycloalkanes, the compound, which contains a nitrogen atom, has been studied .
Development of New Synthetic Approaches
A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles has been developed . This provides a new synthetic route to compounds like “3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide”.
Mechanism of Action
Target of Action
The primary targets of 3-Thia-6-azabicyclo[31It’s known that this compound was incorporated into the structure of the antihistamine drug rupatidine . Antihistamines typically target histamine receptors, particularly H1 receptors, to alleviate allergy symptoms.
Mode of Action
The exact mode of action of 3-Thia-6-azabicyclo[31Given its incorporation into rupatidine, it’s plausible that it interacts with histamine receptors, possibly by acting as an antagonist .
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31If it functions similarly to other antihistamines, it likely impacts the histamine signaling pathway by blocking the action of histamine at the h1 receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Thia-6-azabicyclo[31The incorporation of this compound into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 3-Thia-6-azabicyclo[31If it functions as an antihistamine, it would likely reduce the physiological effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
properties
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)2-4-1-5(3-9)6-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLHOWZVURXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





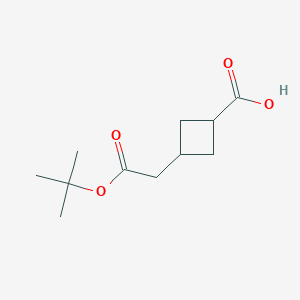

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
